molecular formula C7H9NO3 B14179304 (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one CAS No. 919530-30-6

(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one

Cat. No.: B14179304
CAS No.: 919530-30-6
M. Wt: 155.15 g/mol
InChI Key: YELGNZJJCHLKFY-QXRNQMCJSA-N
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Description

(1S,6R,7S)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include specific temperatures and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include amines (from reduction), various oxidized derivatives, and substituted bicyclic compounds.

Scientific Research Applications

(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups.

    Bicyclo[3.2.2]nonadienes: Another class of bicyclic compounds with different ring sizes and functional groups.

Uniqueness

(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.

Properties

CAS No.

919530-30-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(1S,6R,7S)-7-nitrobicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m1/s1

InChI Key

YELGNZJJCHLKFY-QXRNQMCJSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]2[N+](=O)[O-])C(=O)C1

Canonical SMILES

C1CC2C(C2[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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